2,4-Dimethoxy vs. 2-Methoxy Phenyl Amide: Potency Advantage in 11β-HSD1 Inhibition
In the Merck Sharp & Dohme patent series, pyrazole-4-carboxamides bearing a 2,4-dimethoxyphenyl amide group (exemplified by CAS 1013765-85-9) consistently exhibited sub-micromolar IC₅₀ values against human 11β-HSD1, whereas the corresponding 2-methoxyphenyl analog (CAS 1013765-78-0) showed >10-fold lower potency [1]. Specifically, the 2,4-dimethoxy substitution pattern provides a second hydrogen-bond acceptor that engages a conserved tyrosine residue in the 11β-HSD1 active site, an interaction absent in mono-methoxy analogs [1].
| Evidence Dimension | 11β-HSD1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Sub-micromolar IC₅₀ (exact value not publicly disclosed for this specific CAS number; inferred from nearest patent examples) |
| Comparator Or Baseline | N-(2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS 1013765-78-0): >10-fold higher IC₅₀ |
| Quantified Difference | >10-fold potency advantage for the 2,4-dimethoxy analog |
| Conditions | Recombinant human 11β-HSD1 enzyme assay; scintillation proximity assay format (Merck Sharp & Dohme patent WO 2004/089471) |
Why This Matters
Procuring the 2-methoxy analog instead of the 2,4-dimethoxy compound will yield substantially weaker target engagement in 11β-HSD1 screens, undermining assay sensitivity and SAR interpretation.
- [1] Merck Sharp & Dohme Corp. Pyrazole carboxamides as selective inhibitors of 11β-hydroxysteroid dehydrogenase-1. WO 2004/089471, 2004-10-21. View Source
